molecular formula C10H14N2O2 B8690235 N-Benzyl-2-aminohydracrylamide

N-Benzyl-2-aminohydracrylamide

Cat. No. B8690235
M. Wt: 194.23 g/mol
InChI Key: WYCNJBXJCACFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-aminohydracrylamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-2-aminohydracrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-aminohydracrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Benzyl-2-aminohydracrylamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-N-benzyl-3-hydroxypropanamide

InChI

InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)

InChI Key

WYCNJBXJCACFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred methanolic solution (250 mL) of L-serine methyl ester hydrochloride ((S)-6) (20.00 g, 128 mmol) was added benzylamine (55.9 mL, 512 mmol), and then the reaction solution was heated at reflux (18 h). The solvent was removed under reduced pressure, the insoluble salts were filtered, and the excess benzylamine was removed under high vacuum (Kugelrohr). The residue was dissolved in H2O (100 mL), and the product was extracted with CHCl3 (8×200 mL). The organic layers were combined and dried (Na2SO4), and the solvent was removed under reduced pressure. The residue was triturated with Et2O (150 mL) and filtered to give 8.50 g (34%) of the product as a white solid: mp 76-80° C.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
55.9 mL
Type
reactant
Reaction Step One
Yield
34%

Synthesis routes and methods II

Procedure details

HCl (8.00 g, 219.4 mmol) was passed into MeOH (250 mL), and then D-serine ((R)-5) (20.00 g, 190.3 mmol) was added. The reaction solution was heated at reflux (18 h), then benzylamine (81.6 mL, 761 mmol) was added, and then the reaction mixture was heated for additional 18 h. The solvent was removed under reduced pressure, the insoluble salts were filtered, and the excess benzylamine was removed under high vacuum (Kugelrohr). The residue was dissolved in H2O (100 mL), and the product was extracted with CHCl3 (8×200 mL). The organic layers were combined and dried (Na2SO4), and the solvent was removed under reduced pressure. The residue was triturated with Et2O (150 mL) and filtered to vie 10.0 g (27%) of the product as white solid: mp 74-78° C.; [α]23D (c=1, MeOH)=1.6°.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
81.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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